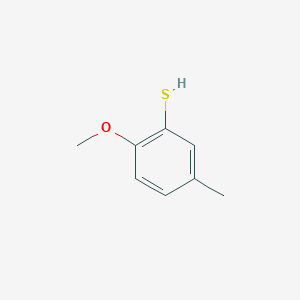

2-Methoxy-5-methylthiophenol

説明

Contextualization within Substituted Arenethiols

2-Methoxy-5-methylthiophenol belongs to the class of organic molecules known as substituted arenethiols. The parent compound, thiophenol (C₆H₅SH), is the simplest aromatic thiol and serves as the structural bedrock for this class. Arenethiols are sulfur analogues of phenols, where the oxygen atom of the hydroxyl group is replaced by a sulfur atom. This substitution imparts distinct chemical characteristics, most notably a significant increase in acidity and nucleophilicity compared to their phenolic counterparts.

Overview of Established Research Trajectories for Related Chemical Structures

The scientific interest in this compound can be understood by examining the extensive research conducted on its structural relatives.

Guaiacol (B22219) and its Derivatives: Guaiacol (2-methoxyphenol), which shares the methoxy (B1213986) and ortho-disubstituted pattern, is a primary platform chemical derived from lignin (B12514952), the most abundant aromatic biopolymer on Earth. A vast body of research focuses on the catalytic upgrading of guaiacol and its alkylated derivatives, such as isocreosol (2-methoxy-5-methylphenol), into fuels and value-added chemicals through processes like hydrodeoxygenation and hydrogenation. researchgate.net A particularly relevant and recent research trajectory involves the selective demethylation of guaiacol derivatives to produce catechols. researchgate.net In this context, certain thiols have been effectively employed as "methyl traps" in biocatalytic demethylation systems, highlighting a direct synergistic relationship between guaiacol chemistry and thiol reactivity. dntb.gov.uanih.gov

Rationale for Focused Investigation of this compound within Chemical Science

Despite the rich chemistry of its constituent parts, this compound remains a largely unexplored compound in the scientific literature. This knowledge gap, combined with its unique structure, provides a strong rationale for its focused investigation. The compound serves as a bridge between the fields of renewable lignin valorization and organosulfur chemistry.

A focused investigation is justified by several key prospects:

Novel Reactivity and Synthesis: The molecule combines the guaiacol framework with a thiophenol moiety. This unique trifunctional arrangement invites exploration into its synthetic accessibility and reactivity. The interplay between the acidic thiol, the electron-donating methoxy group, and the methyl group could enable novel and selective transformations that are not possible with simpler analogues.

Potential in Materials Science: The thiol group is a well-established chemical handle for anchoring molecules onto noble metal surfaces to form self-assembled monolayers (SAMs). The methoxy and methyl groups on the aromatic ring would serve to functionalize such a surface, allowing for the precise tuning of properties like hydrophobicity, electronic structure, and molecular recognition.

New Pathways for Lignin Valorization: Developing synthetic routes to this compound from lignin-derived precursors like isocreosol could establish new pathways for converting biomass into advanced, sulfur-containing aromatic compounds with potentially high value.

Exploration of Biological and Sensory Properties: Given that many simple thiophenols are potent aroma agents, a systematic study of the sensory characteristics of this compound is warranted to determine its potential impact in fields such as food and fragrance chemistry. acs.org

In essence, this compound is a model compound whose study could yield fundamental insights into the reactivity of polyfunctional aromatics and unlock new applications in sustainable chemistry and materials science.

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| CAS Number | 83485-33-0 | cnreagent.combldpharm.com |

| Molecular Formula | C₈H₁₀OS | - |

| Molecular Weight | 170.23 g/mol | sigmaaldrich.com |

| Common Synonyms | 5-Methyl-2-methoxybenzenethiol | - |

| Note: Detailed experimental physical properties such as boiling point and pKa are not widely available in published scientific literature. |

Table 2: Comparative Properties of Related Compounds

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa |

| Thiophenol | C₆H₅SH | C₆H₆S | 110.17 | 169 | 6.62 |

| Guaiacol | 2-Methoxyphenol | C₇H₈O₂ | 124.14 | 205 | 9.98 |

| Isocreosol | 2-Methoxy-5-methylphenol (B1664560) | C₈H₁₀O₂ | 138.16 | 219-220 | N/A |

| Data sourced from PubChem and NIST WebBook. nih.govnist.gov pKa values are for the phenolic or thiolic proton. |

Structure

3D Structure

特性

IUPAC Name |

2-methoxy-5-methylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-6-3-4-7(9-2)8(10)5-6/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAYSOIPQBEGQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxy 5 Methylthiophenol and Its Structural Analogues

Strategies for Thiol Group Incorporation and Functionalization

The introduction of a thiol group onto an aromatic ring can be achieved through either direct or indirect approaches. Each strategy presents distinct advantages and challenges depending on the desired substitution pattern and the nature of the starting materials.

Direct methods for synthesizing aryl thiols often involve the conversion of aryl halides. thieme-connect.com Transition-metal-catalyzed coupling reactions have emerged as powerful tools for this transformation. beilstein-journals.orgd-nb.info For instance, copper-catalyzed reactions have been developed for the direct synthesis of aryl thiols from aryl iodides using sodium sulfide (B99878) as the sulfur source. thieme-connect.comresearchgate.netorganic-chemistry.org One such protocol utilizes catalytic amounts of 1,2-ethanedithiol (B43112) to facilitate the reaction, affording a variety of aryl thiols in high yields. thieme-connect.comthieme-connect.com

Key features of these direct methods include:

The use of readily available aryl halides as starting materials.

The application of transition metal catalysts, such as copper or palladium, to facilitate C-S bond formation. beilstein-journals.org

The utilization of various sulfur sources, including sodium sulfide and elemental sulfur. thieme-connect.comorganic-chemistry.org

A notable example is the copper-catalyzed synthesis of aryl thiols from aryl iodides using Na₂S·9H₂O and a catalytic amount of 1,2-ethanedithiol in DMSO. thieme-connect.com This method provides good to excellent yields for a range of substituted aryl thiols. thieme-connect.com

Table 1: Examples of Direct Aryl Thiol Synthesis from Aryl Iodides thieme-connect.com

| Aryl Iodide | Product | Yield (%) |

| 4-Iodotoluene | 4-Methylbenzenethiol | 97 |

| 4-Iodoanisole | 4-Methoxybenzenethiol | 93 |

| 1-Iodo-4-nitrobenzene | 4-Nitrobenzenethiol | 85 |

| 1-Iodo-2-methylbenzene | 2-Methylbenzenethiol | 95 |

Indirect methods for aryl thiol synthesis involve the transformation of a functional group that is already present on the aromatic ring. These multistep sequences offer an alternative when direct methods are not feasible or result in poor selectivity. thieme-connect.com

Common indirect routes include:

Reduction of Arylsulfonyl Chlorides: This classic method involves the reduction of readily prepared arylsulfonyl chlorides to the corresponding thiols. thieme-connect.com

Newman-Kwart Rearrangement: This thermal rearrangement of O-aryl thiocarbamates provides a pathway to S-aryl thiocarbamates, which can then be hydrolyzed to aryl thiols. thieme-connect.com

Conversion of Phenols: Phenols can be converted to aryl thiols through multi-step procedures, such as their conversion to thiocarbamates followed by rearrangement and hydrolysis.

Another indirect pathway involves the C-H acyloxylation of arenes, which can then be converted to phenols and subsequently to aryl thiols. d-nb.info Additionally, aryl halides can be coupled with alkyl thiols, and the resulting aryl alkyl thioethers can be cleaved to yield the desired aryl thiols. beilstein-journals.org

Regioselective Synthesis of Substituted Arenethiols

Achieving regioselectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds like 2-methoxy-5-methylthiophenol. The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of incoming groups.

The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are both ortho, para-directing activators in electrophilic aromatic substitution reactions. schoolwires.net When both are present on a benzene (B151609) ring, their directing effects can be either reinforcing or conflicting, depending on their relative positions. msu.edu

In the case of synthesizing a precursor to this compound, such as 4-methylanisole (B47524) (from which 2-methoxy-5-methylphenol (B1664560), or isocreosol, can be derived), the starting material would likely be p-cresol (B1678582) or a related compound. nih.gov The methoxy group is a stronger activating group than the methyl group. schoolwires.net

To achieve the desired 1,2,4-substitution pattern of this compound, one might start with a precursor that already has the desired arrangement of methoxy and methyl groups. For example, starting with 2-methoxy-5-methylphenol (isocreosol), the thiol group can be introduced. nih.gov Alternatively, a blocking group strategy can be employed to control the position of substitution. masterorganicchemistry.com For instance, by introducing a removable sulfonyl group at the para position of an anisole (B1667542) derivative, subsequent reactions can be directed to the ortho position. masterorganicchemistry.com

Reaction conditions, including temperature, solvent, catalyst, and the nature of the reactants, can significantly influence the regioselectivity of a synthesis. catalysis.blog

Temperature: Lower temperatures can sometimes favor the formation of a specific isomer by controlling the reaction kinetics. catalysis.blog

Catalyst: The choice of catalyst and ligands can dramatically alter the regioselectivity of cross-coupling reactions. For example, in palladium-catalyzed reactions, the ligand can influence the steric and electronic environment around the metal center, thereby directing the substitution to a specific position. nih.gov

Solvent: The polarity and coordinating ability of the solvent can affect the reactivity of the intermediates and the transition states, which in turn can impact selectivity.

For example, in the synthesis of substituted oxazoles, gold catalysis enables a highly regioselective [3+2]-cycloaddition of unsymmetrical internal alkynes. rsc.org Similarly, in the synthesis of 1,5-benzothiazepines, the use of solid acid and base catalysts allows for a one-pot synthesis with high conversion and selectivity. researchgate.net

Catalytic Systems in this compound Synthesis

Catalytic systems are indispensable in modern organic synthesis for their ability to promote reactions with high efficiency and selectivity under milder conditions. beilstein-journals.orgd-nb.info The synthesis of this compound and its analogues benefits greatly from various catalytic approaches.

Transition metal catalysts, particularly those based on copper and palladium, are widely used for C-S bond formation. beilstein-journals.org Copper catalysts are often favored for their lower cost and environmental friendliness. thieme-connect.com For instance, CuI-catalyzed coupling of aryl iodides with elemental sulfur, followed by reduction, provides a general and efficient route to aryl thiols. organic-chemistry.org This method is tolerant of a wide range of functional groups, including methoxy groups. organic-chemistry.org

In a study on the catalytic steam gasification of 2-methoxy-4-methylphenol, a model compound for lignin (B12514952) tars, a Ni-Ru/γAl₂O₃ catalyst was used. mdpi.com While not a synthesis of the thiophenol, this demonstrates the use of catalysts in reactions involving similarly substituted aromatic compounds.

The development of novel catalytic systems continues to be an active area of research. For instance, palladium/norbornene (Pd/NBE) cooperative catalysis has been used for the ortho-C–H methoxylation of aryl halides, providing a route to methoxy-substituted arenes that could serve as precursors for thiophenol synthesis. nih.gov

Homogeneous Catalysis in Thiolation Reactions

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high activity and selectivity due to well-defined active sites at a molecular level. researchgate.net For the synthesis of aryl thiols and their derivatives, transition-metal-catalyzed cross-coupling reactions are the most prominent methods. thieme-connect.com

Palladium- and copper-based catalysts are central to modern C–S bond formation. nih.govmdpi.com The Migita or Buchwald-Hartwig cross-coupling reactions, for instance, can be adapted to couple an appropriate aryl halide or triflate with a thiol or a thiol surrogate. thieme-connect.comnih.gov The synthesis of this compound would likely involve a starting material such as 2-halo-4-methylanisole.

A significant challenge in these reactions is the tendency of sulfur-containing compounds to poison the metal catalyst by forming stable metal-thiolate complexes. nih.gov To overcome this, specialized ligands have been developed. Bulky, electron-rich phosphine (B1218219) ligands, such as bidentate ligands (e.g., Xantphos, Josiphos) and advanced monophosphine ligands (e.g., tBuBrettPhos), are designed to protect the metal center, prevent the formation of inactive catalyst states, and promote the crucial reductive elimination step that forms the desired product. nih.govorganic-chemistry.orgnih.gov Research has shown that monophosphine ligands can be surprisingly effective, enabling reactions at lower temperatures with soluble organic bases. nih.gov

Recent developments have also focused on using alternative sulfur sources to avoid handling volatile and malodorous thiols. These can include odorless xanthates or the use of a hydrogen sulfide surrogate in a one-pot, multi-step sequence. organic-chemistry.orgmdpi.com

Table 1: Comparison of Selected Homogeneous Catalyst Systems for C-S Cross-Coupling

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Features |

| Pd(OAc)₂ | CyPF-t-Bu (Josiphos type) | K₃PO₄ | Toluene | 110 | High turnover numbers, broad substrate scope including aryl chlorides. organic-chemistry.org |

| Pd₂ (dba)₃ | Xantphos | KOtBu | Xylene | 120-130 | Effective for decarbonylative thiomethylation. nih.gov |

| CuI | Ethylene glycol | K₂CO₃ | Isopropanol | 80 | Ligand-free (glycol acts as ligand/promoter), good tolerance for functional groups. mdpi.com |

| NiCl₂(dppp) | dppp | K₂CO₃ | DMF | 130 | Nickel-based system, useful for coupling with disulfides. mdpi.com |

This table presents general conditions for aryl sulfide synthesis, adaptable for this compound.

Heterogeneous Catalysis for Efficient Synthesis

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, primarily the ease of separation from the reaction mixture and the potential for recycling. This simplifies product purification and aligns with green chemistry principles by reducing waste.

For C–S cross-coupling reactions, catalysts often consist of metal nanoparticles supported on various materials like silica (B1680970) (SiO₂), zeolites, activated carbon, or polymers. csic.esrsc.orgresearchgate.netrsc.org Copper nanoparticles supported on silica (Cu/SiO₂), for instance, have been shown to be effective and reusable catalysts for forming thioethers. researchgate.net Similarly, palladium nanoparticles supported on thiol-functionalized SBA-15 mesoporous silica have demonstrated high activity for cross-coupling reactions. rsc.org These solid supports provide high surface area and stabilize the nanoparticles, preventing aggregation and maintaining catalytic activity over multiple cycles. rsc.orgresearchgate.net

Metal-Organic Frameworks (MOFs) have emerged as a novel class of heterogeneous catalysts. nih.gov Their crystalline, porous structures with high concentrations of accessible metal sites can be tailored for specific reactions. x-mol.comkuleuven.be MOFs can act as catalysts themselves or as supports for catalytically active species. For example, photo-activated MOFs have been used to generate thiyl radicals, enabling various transformations including thiolation under mild conditions. x-mol.comnih.gov Thiol-functionalized MOFs have also been used to immobilize catalytically active gold nanoparticles for hydrogen evolution, demonstrating their versatility. researchgate.net

Table 2: Examples of Heterogeneous Catalysts for C-S Bond Formation

| Catalyst | Support Material | Reaction Type | Key Advantages |

| Copper Nanoparticles | Zeolite, Titania, Carbon | C-S Cross-Coupling | Reusable, ligand-free, outperforms many commercial copper catalysts. rsc.org |

| Palladium Nanoparticles | MgO | Borrowing Hydrogen Thioether Synthesis | One-pot reaction from alcohols and thiols, avoids pre-functionalization. csic.es |

| CuFe₂O₄ | Magnetic Nanoparticles | S-Arylation with S₈ | Magnetically separable and reusable, uses elemental sulfur as sulfur source. nanomaterchem.com |

| Zr-TPDCS-1 (MOF) | Terphenyl-dicarboxylate Linkers | Photocatalytic Thiolation | Enables heterogeneous thiyl-radical catalysis, works at gram-scale. x-mol.comnih.gov |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This is particularly relevant in the synthesis of specialty chemicals where multi-step processes can generate significant waste.

Development of Solvent-Free Reaction Methodologies

Eliminating volatile organic solvents is a primary goal of green chemistry, as they contribute to environmental pollution and pose safety risks. Solvent-free, or solid-state, reactions offer a compelling alternative.

Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, is a powerful solvent-free technique. nih.gov It has been successfully applied to C–S cross-coupling reactions, often proceeding faster and more efficiently than solution-based methods. researchgate.net For example, a palladium-catalyzed C–S coupling of aryl halides and thiols was developed using ball-milling, which operates under ambient, aerobic conditions without the need for bulk solvent or catalyst pre-activation. ucl.ac.uk The use of a grinding auxiliary like neutral alumina (B75360) can facilitate the reaction. nih.gov

Other solvent-free approaches include "neat" reactions, where the liquid reactants are mixed without any solvent, often with gentle heating. jmaterenvironsci.com Protocols for the synthesis of thioethers from thiols and alcohols have been developed that are both solvent-free and metal-free, using catalysts like 1,3,5-triacryloylhexahydro-1,3,5-triazine (B1194398) (TAPC) at moderate temperatures. organic-chemistry.orgorganic-chemistry.org

Optimization for Atom Economy and Waste Minimization

Atom economy is a measure of how many atoms of the reactants are incorporated into the desired product. researchgate.net A high atom economy indicates less waste is produced. This can be achieved by designing reactions that are additions rather than substitutions or by using catalytic rather than stoichiometric reagents.

One strategy to improve atom economy is the use of elemental sulfur (S₈) as the sulfur source, which is an abundant and inexpensive industrial byproduct. nanomaterchem.com This avoids the use of pre-formed thiolating agents, where parts of the molecule are discarded as waste. Another innovative approach is the "borrowing hydrogen" method, where a catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde in-situ, which then reacts with a thiol. The stored hydrogen is then used to reduce the intermediate, regenerating the catalyst and forming water as the only byproduct. csic.es

Green chemistry metrics like the Environmental Factor (E-factor), which is the total mass of waste divided by the mass of product, and Process Mass Intensity (PMI), the total mass input divided by the product mass, are used to quantify the "greenness" of a process. rsc.orgnih.gov An ideal process has an E-factor of 0 and a PMI of 1. Methodologies are evaluated based on these metrics to identify more sustainable synthetic routes. researchgate.netnih.gov For example, a mechanochemical C–S coupling was reported with a low E-factor of 0.460, highlighting its environmental sustainability. researchgate.net

Process Intensification for Efficient Chemical Production

Process intensification (PI) involves developing innovative technologies to create substantially smaller, cleaner, safer, and more energy-efficient chemical processes. numberanalytics.comfraunhofer.de This is often achieved by transitioning from traditional batch reactors to continuous flow systems.

Flow chemistry, which conducts reactions in a continuous stream through a network of tubes or microreactors, is a key PI technology. mdpi.com Microreactors offer exceptionally high surface-area-to-volume ratios, leading to superior heat and mass transfer. numberanalytics.com This allows for precise control over reaction parameters like temperature and pressure, enabling the use of highly exothermic or hazardous reactions under safe conditions. mdpi.comcetjournal.it For C–S bond formation, microreactors can accelerate reactions significantly; a visible-light-promoted coupling that took hours in batch was completed in seconds of residence time in a flow reactor. acs.org These systems also allow for the safe handling of toxic or gaseous reagents, such as CF₃I for trifluoromethylation reactions. beilstein-journals.org

Other enabling technologies used for process intensification include ultrasound and microwave irradiation. mdpi.comfrontiersin.org Ultrasound can promote reactions through acoustic cavitation, while microwaves provide rapid and selective heating. frontiersin.org These energy sources can dramatically reduce reaction times and increase yields, and they are readily integrated into continuous flow setups to further enhance efficiency and scalability for the production of fine chemicals and active pharmaceutical ingredients. mdpi.comfrontiersin.org

Elucidation of Reactivity and Reaction Mechanisms of 2 Methoxy 5 Methylthiophenol

Mechanistic Studies of Nucleophilic Reactions

The reactivity of 2-methoxy-5-methylthiophenol is significantly influenced by the presence of the thiol (-SH) group, which can be readily deprotonated to form a potent thiolate (-S⁻) nucleophile. This nucleophilicity drives a range of reactions, including aromatic substitutions and additions to electrophilic species.

The thiolate anion derived from this compound is a strong nucleophile capable of participating in aromatic nucleophilic substitution (S_NAr) reactions. These reactions typically proceed via a radical mechanism (S_RN1) or through transition-metal-free, light-induced pathways. rsc.orgnih.gov The S_RN1 mechanism is a chain process initiated by the transfer of an electron to the substrate, often stimulated by light, which generates a radical anion that subsequently expels a leaving group to form an aryl radical. rsc.org This radical then reacts with the thiolate nucleophile to form the substitution product. rsc.org

Recent studies have highlighted visible-light-promoted C–S cross-coupling reactions where an electron donor–acceptor (EDA) complex forms between the thiolate anion and an aryl halide. nih.gov Upon light absorption, this complex facilitates an electron transfer, generating a thiyl radical and an aryl radical, which then combine to form the aryl thioether product. nih.gov

The efficacy and regioselectivity of such nucleophilic substitutions are influenced by factors like the solvent and the electronic properties of the substrate. For instance, in reactions of thiolate anions with di-substituted pyridine (B92270) rings, the choice of solvent can significantly alter the ratio of substitution products. Studies on the reaction of 4-methylbenzenethiolate with methyl 2,6-dichloropyridine-3-carboxylate demonstrate that polar, ionizing solvents tend to favor substitution at the 6-position, whereas less polar solvents can lead to increased substitution at the 2-position. pharm.or.jp This behavior is attributed to the differential solvation of the anionic transition states. pharm.or.jp

Table 1: Effect of Solvent on Regioselective Substitution by 4-Methylbenzenethiolate Anion on Methyl 2,6-dichloropyridine-3-carboxylate (Analogous System)

This table illustrates the solvent effect on a similar thiolate nucleophilic substitution reaction, providing insight into potential pathways for this compound.

| Entry | Solvent | Product Ratio (2-substitution vs. 6-substitution) |

| 1 | THF | 15 : 85 |

| 2 | CH₂Cl₂ | 14 : 86 |

| 3 | DMF | 3 : 97 |

| 4 | CH₃CN | 14 : 86 |

Data sourced from Chemical & Pharmaceutical Bulletin, 2000. pharm.or.jp

The thiol group of this compound can react directly as a nucleophile with various electrophilic species. A notable example is the electrophilic trifluoromethylthiolation, where thiols react with trifluoromethanesulfenamide in the presence of an acid. Research on 2-methoxythiophenol, a closely related compound, showed it smoothly yields the corresponding trifluoromethyl disulfide product. rsc.org The reaction proceeds with the molecular form of the thiol attacking the activated reagent. rsc.org

Table 2: Electrophilic Trifluoromethylthiolation of Various Thiophenols

This table shows the outcomes for various substituted thiophenols in a reaction analogous to what would be expected for this compound.

| Entry | Thiophenol Substrate | Acid | Product | Yield (%) |

| 1 | 4-Hydroxythiophenol | MSA | 4-Hydroxyphenyl trifluoromethyl disulfide | 91 |

| 2 | 2-Methoxythiophenol | MSA | 2-Methoxyphenyl trifluoromethyl disulfide | 93 |

| 3 | 2,4-Dimethylthiophenol | MSA | 2,4-Dimethylphenyl trifluoromethyl disulfide | 90 |

| 4 | 4-Chlorothiophenol | MSA | 4-Chlorophenyl trifluoromethyl disulfide | 94 |

| 5 | Thiophenol | TfOH | Phenyl trifluoromethyl disulfide | 95 |

MSA = Methanesulfonic acid, TfOH = Trifluoromethanesulfonic acid. Data sourced from RSC Publishing, 2015. rsc.org

Another significant class of reactions involves the ring-opening of epoxides, known as thiolysis. The thiolate anion attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-hydroxy thioether. researchgate.net These reactions are typically highly regioselective, with the nucleophile attacking the less substituted carbon of the epoxide. researchgate.net

Oxidation and Reduction Chemistry of the Thiol Moiety

The thiol group is susceptible to oxidation, most commonly leading to the formation of a disulfide bridge. This reaction involves the coupling of two thiol molecules to form a disulfide. This compound has been noted as a monomer in the production of polyarylene thioethers, a process that involves an oxidation reaction. epo.org

Aerobic oxidation provides an efficient method for this transformation. Studies have demonstrated that various substituted thiophenols can be oxidized to their corresponding disulfides in high yields using oxygen as the oxidant, often facilitated by a catalyst. mdpi.com The reaction mechanism is believed to proceed through a base-mediated deprotonation of the thiol to form the thiolate anion (R-S⁻), which is then oxidized. mdpi.com While the primary product is the disulfide, over-oxidation to sulfone can occur under certain conditions. researchgate.net The reduction of the disulfide bond back to the thiol is also a fundamental process, though less commonly the focus in synthetic applications starting from the thiol.

Cyclization and Heterocycle Formation via this compound Precursors

This compound and its derivatives can serve as precursors for the synthesis of heterocyclic compounds. Thiophenols are known to act as hydrogen atom transfer (HAT) agents in photoredox-catalyzed radical cyclization reactions. nih.govacs.org In these processes, an excited photocatalyst initiates a radical cascade, and the thiophenol serves to quench a radical intermediate, propagating the chain and enabling the formation of cyclic structures, such as polyfunctionalized cyclopentanones. nih.govacs.org The electronic properties of the thiophenol substituent can influence the efficiency of these cyclizations. nih.gov

Furthermore, precursors derived from this compound can undergo intramolecular cyclization to form various heterocyclic systems. Base-mediated cyclization strategies have been employed to synthesize substituted phenols and dihydrophenanthrenes from ketene (B1206846) dithioacetal precursors. nih.gov These reactions proceed via deprotonation followed by an intramolecular 1,6-cyclization and subsequent aromatization to yield the phenolic product. nih.gov Transition-metal-catalyzed hydroarylation of alkynes is another powerful tool for constructing heterocycles, where a C-H bond of an aromatic precursor adds across a C-C triple bond. rsc.org

Photochemical and Thermal Reactivity Investigations

The photochemical behavior of thiophenols is dominated by the cleavage of the S-H bond. Upon UV irradiation, thiophenols can undergo homolytic bond fission to generate a thiophenoxyl radical and a hydrogen atom. researchgate.net Studies on p-methylthiophenol, for example, have shown that excitation with UV light leads to S-H bond dissociation both in the gas phase and in solution. researchgate.net The resulting thiyl radical is a key intermediate that can undergo various subsequent reactions, most commonly dimerization to form the corresponding disulfide. sci-hub.se

In addition to direct photolysis, thiophenols can participate in photo-initiated free-radical additions to unsaturated systems. The photolysis of a mixture of a thiophenol and an olefin, such as an α-methylstyrene derivative, can lead to the anti-Markownikoff addition product. oregonstate.edu Another photochemical pathway involves the formation of an electron donor-acceptor (EDA) complex between a thiolate and a suitable acceptor molecule. nih.gov This complex can absorb light, leading to electron transfer and the generation of radical species that drive subsequent reactions. nih.gov

Kinetic Analysis of Reaction Pathways and Rate Determination

The kinetics of reactions involving this compound can be investigated to understand reaction mechanisms and determine rate constants. Techniques such as proton NMR spectroscopy can be used to follow the reaction progress by monitoring the disappearance of reactants or the appearance of products over time. rsc.orgrsc.org

Kinetic studies on the dissolution of zinc oxide (ZnO) by a thiophenol/imidazole system revealed the reaction to be zero-order with respect to the thiophenol concentration in the presence of excess ligands. rsc.org The rate of this dissolution was found to increase with temperature, and analysis using the Eyring equation allowed for the determination of thermodynamic activation parameters. rsc.org

Table 3: Zero-Order Rate Constants for ZnO Dissolution by Thiophenol at Various Temperatures (Analogous System)

| Temperature (°C) | Rate Constant, k (M/s) |

| 30 | 1.8 x 10⁻⁷ |

| 45 | 5.3 x 10⁻⁷ |

| 60 | 1.5 x 10⁻⁶ |

| 75 | 3.8 x 10⁻⁶ |

Data sourced from Dalton Transactions, 2022. rsc.org

For more complex reaction networks, such as the catalytic steam gasification of related phenolic compounds (e.g., 2-methoxy-4-methylphenol), comprehensive kinetic models are developed. mdpi.com These models often employ Langmuir–Hinshelwood-based rate equations to describe the surface reactions on the catalyst. mdpi.com By fitting the model to experimental data collected at various temperatures and reaction times, intrinsic kinetic parameters like activation energies and pre-exponential factors for different reaction pathways can be estimated. mdpi.com Such analyses are crucial for optimizing reaction conditions and reactor design.

Interaction with Small Molecules and Their Reaction Dynamics

The reactivity of this compound is characterized by the interplay of its three functional groups: the thiol (-SH), the methoxy (B1213986) (-OCH3), and the methyl (-CH3) group attached to the aromatic ring. The thiol group provides nucleophilic character and acidity, while the electron-donating methoxy and methyl groups activate the benzene (B151609) ring, influencing its reactivity towards electrophiles. Research into its interactions with small molecules reveals specific reaction pathways, primarily involving the thiol and methoxy functionalities.

One documented interaction is the reaction of 2-methoxy-5-methylbenzenethiol (an alternative name for the compound) with the small molecule boron tribromide (BBr₃), a strong Lewis acid commonly used for the cleavage of ethers. figshare.com In this reaction, BBr₃ facilitates the demethylation of the methoxy group. The process involves dissolving the thiophenol in a dry solvent like dichloromethane (B109758) (CH₂Cl₂), followed by the dropwise addition of a BBr₃ solution. figshare.com The reaction typically proceeds overnight at room temperature. figshare.com This transformation highlights the susceptibility of the ether linkage to cleavage by potent Lewis acids, a common reaction for aryl methyl ethers.

The table below details the specifics of this demethylation reaction.

Table 1: Reaction of 2-Methoxy-5-methylbenzenethiol with Boron Tribromide

| Reactant | Reagent | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|

| 2-Methoxy-5-methylbenzenethiol | Boron tribromide (BBr₃) in CH₂Cl₂ | Dichloromethane (CH₂Cl₂) | Cooled on ice, then warmed to room temperature and stirred overnight. figshare.com | 2-Hydroxy-5-methylbenzenethiol |

Beyond this specific reaction, the general reactivity of thiophenols suggests that this compound would act as a potent nucleophile, particularly due to the electron-releasing effects of the methoxy and methyl groups which increase the electron density on the sulfur atom. Thiophenols are known to react with various electrophiles. rsc.org For instance, the closely related compound, 2-methoxythiophenol, smoothly undergoes electrophilic trifluoromethylthiolation in the presence of methanesulfonic acid (MSA) to yield the corresponding trifluoromethyl disulfide. rsc.org This suggests a similar reactivity pattern for this compound towards electrophilic sulfur reagents.

The thiol group is also known to participate in free-radical additions across double bonds. For example, the photolysis of thiophenol in the presence of α-methylstyrene derivatives results in the anti-Markownikoff addition product. oregonstate.edu This indicates another potential reaction pathway for this compound with unsaturated small molecules under radical conditions.

Advanced Spectroscopic and Analytical Characterization of 2 Methoxy 5 Methylthiophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 2-Methoxy-5-methylthiophenol, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a comprehensive structural elucidation.

Proton (¹H) NMR for Structural Assignments

Proton (¹H) NMR spectroscopy would provide crucial information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons. In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the thiol proton. The chemical shift (δ) of each signal would indicate the degree of shielding or deshielding experienced by the protons. For instance, the aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), while the aliphatic methoxy and methyl protons would be found in the upfield region. The integration of each signal would be proportional to the number of protons it represents. Furthermore, spin-spin coupling patterns (e.g., singlets, doublets, triplets) would reveal the number of adjacent protons, allowing for the assignment of protons to specific positions on the benzene (B151609) ring.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0-7.2 | d | 1H | Aromatic H |

| ~6.8-7.0 | dd | 1H | Aromatic H |

| ~6.7-6.9 | d | 1H | Aromatic H |

| ~3.8-4.0 | s | 3H | -OCH₃ |

| ~3.4-3.6 | s | 1H | -SH |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For example, the aromatic carbons would resonate at lower field (110-160 ppm) compared to the aliphatic methoxy and methyl carbons. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂-), and methine (-CH-) carbons, further aiding in the complete assignment of the carbon skeleton.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Type |

|---|---|

| ~150-160 | Aromatic C-O |

| ~135-145 | Aromatic C-S |

| ~130-135 | Aromatic C-C |

| ~120-130 | Aromatic C-H |

| ~110-120 | Aromatic C-H |

| ~105-115 | Aromatic C-H |

| ~55-65 | -OCH₃ |

Two-Dimensional NMR Techniques for Complex Structural Analysis

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond connectivity information.

COSY spectra reveal correlations between protons that are coupled to each other, typically over two or three bonds. This would help to establish the connectivity of the aromatic protons.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the direct assignment of protonated carbons.

HMBC spectra display correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular structure by linking different fragments.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and in deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₈H₁₀OS), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. This high degree of accuracy is crucial for confirming the identity of a synthesized compound or for identifying an unknown substance.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern of this compound would be characteristic of its structure. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules (e.g., CO, CH₃) and cleavage of the bonds adjacent to the functional groups. Analyzing these fragmentation patterns can help to confirm the connectivity of the methoxy, methyl, and thiol groups to the benzene ring.

Hypothetical Fragmentation Data for this compound

| m/z of Fragment Ion | Possible Neutral Loss |

|---|---|

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - SH]⁺ | Loss of a thiol radical |

| [M - OCH₃]⁺ | Loss of a methoxy radical |

Coupled Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

The analysis of this compound can be effectively carried out using coupled chromatographic and mass spectrometric techniques. These methods provide both separation and structural identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS is a primary analytical tool. The methodology involves injecting the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. A common approach for analyzing similar phenolic compounds involves using a capillary column, such as one with a diphenyl-poly(dimethylsiloxane) phase. nih.gov Following separation, the molecule enters the mass spectrometer. Electron Ionization (EI) is a typical ionization method, where high-energy electrons bombard the molecule, causing it to fragment in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern for this compound would be expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the loss of methyl (-CH3), methoxy (-OCH3), or thiol (-SH) groups.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for analyzing compounds that may have lower volatility or thermal instability. In this technique, the compound is dissolved in a suitable solvent and separated via high-performance liquid chromatography (HPLC), typically using a reversed-phase column (e.g., C18). The mobile phase composition is optimized to achieve efficient separation. After eluting from the LC column, the analyte is introduced into the mass spectrometer via an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For a phenolic compound, ESI in negative ion mode is often effective, as the phenolic proton can be easily lost to form a [M-H]- ion. Tandem mass spectrometry (MS/MS) can further be used to fragment this precursor ion, providing more detailed structural information and enhancing selectivity for quantification. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy is essential for identifying the functional groups present in this compound. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on its structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The key functional groups in this compound would produce characteristic absorption bands. The S-H stretching vibration of the thiol group is expected to appear as a weak band in the 2550-2600 cm⁻¹ region. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups are found in the 2850-2960 cm⁻¹ range. The C-O stretching of the methoxy group should produce a strong band around 1250 cm⁻¹. Vibrations associated with the benzene ring (C=C stretching) appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. For this compound, the S-H and C-S stretching vibrations would be readily observable in the Raman spectrum. The symmetric vibrations of the substituted benzene ring are also typically strong in Raman spectra, providing further structural confirmation.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Technique |

| Thiol | S-H stretch | 2550 - 2600 | IR (weak), Raman |

| Aromatic Ring | C-H stretch | 3000 - 3100 | IR, Raman |

| Methyl/Methoxy | C-H stretch | 2850 - 2960 | IR, Raman |

| Aromatic Ring | C=C stretch | 1450 - 1600 | IR, Raman |

| Methoxy | C-O stretch | 1230 - 1270 | IR (strong) |

| Thiol | C-S stretch | 600 - 700 | IR, Raman |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Analysis

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the substituted benzene ring. The aromatic system gives rise to characteristic π→π* transitions. The presence of the hydroxyl (in its thiol form), methoxy, and methyl groups as substituents on the benzene ring act as auxochromes, which can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) and increase the absorption intensity compared to unsubstituted benzene.

Thiophenols are toxic, making their detection a significant area of research. nih.gov A common strategy for developing fluorescent probes involves a reaction-based "turn-on" or "turn-off" mechanism. acs.org

A prevalent methodology utilizes a fluorophore scaffold that is initially non-fluorescent or weakly fluorescent due to quenching. This fluorophore is functionalized with a recognition site that reacts selectively with thiophenol. acs.org A widely used recognition group is 2,4-dinitrobenzenesulfonate (B1228243) (DNBS). nih.govacs.org The reaction mechanism involves the nucleophilic aromatic substitution of the DNBS group by the thiophenolate anion. This cleavage reaction releases the free fluorophore, restoring its fluorescence and providing a detectable signal. acs.org

Key characteristics for an effective thiophenol probe include:

High Selectivity: The probe should react specifically with thiophenols over other biologically relevant thiols like cysteine, homocysteine, and glutathione. tandfonline.comtandfonline.com

High Sensitivity: The probe should have a low limit of detection (LOD), often in the nanomolar to micromolar range. nih.govtandfonline.com

Rapid Response: The reaction between the probe and thiophenol should be fast to allow for real-time monitoring. tandfonline.com

Large Stokes Shift: A significant separation between the maximum absorption and emission wavelengths is desirable to minimize self-absorption and improve signal-to-noise. nih.gov

NIR Emission: Probes that absorb and emit in the near-infrared (NIR) region are particularly valuable for biological imaging due to deeper tissue penetration and reduced autofluorescence. acs.orgacs.org

| Probe Design Strategy | Recognition Moiety | Mechanism | Fluorophore Example |

| Reaction-based Turn-on | 2,4-dinitrobenzenesulfonate | Nucleophilic Aromatic Substitution | Coumarin (B35378), Benzopyran |

| Cleavage of Quencher | Dinitrophenyl ether | Thiolysis | Dicyanomethylene–benzopyran |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves directing an X-ray beam onto a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision. nih.gov

To date, a single-crystal X-ray structure for this compound has not been reported in the publicly accessible literature. If such a study were performed, it would provide unambiguous confirmation of its molecular geometry and reveal details about its crystal packing, including any hydrogen bonding involving the thiol group.

Chromatographic Separation and Quantification Techniques

Beyond the coupled MS techniques, standalone chromatographic methods are fundamental for the separation and quantification of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for this purpose. A typical method would employ a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of water (often buffered and containing an acid like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection can be achieved using a UV detector set to a wavelength where the compound strongly absorbs, or with a more selective mass spectrometer. Quantification is performed by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in an unknown sample to this curve.

Gas Chromatography (GC): For quantitative analysis, GC with a Flame Ionization Detector (FID) is a robust and widely used method. The separation would be performed on a capillary column as described for GC-MS. The FID provides a response that is proportional to the mass of carbon atoms entering the detector, allowing for accurate quantification. The Kovats retention index, which standardizes retention times relative to n-alkanes, is a useful parameter for compound identification. nih.gov For 2-methoxy-5-methylphenol (B1664560), a closely related compound, a semi-standard non-polar retention index is reported to be around 1190. nih.gov

| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV, MS |

| GC | Diphenyl-dimethylpolysiloxane | Helium | FID, MS |

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For aromatic compounds such as phenols and their derivatives, reversed-phase HPLC is a commonly employed method. sielc.comsielc.com This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

A typical HPLC method for the analysis of a compound like this compound would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.comnih.gov Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be used to achieve optimal separation of the target compound from any impurities.

Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound would absorb UV light. The selection of the detection wavelength is crucial for sensitivity and selectivity. A diode array detector (DAD) can provide spectral information, aiding in peak identification and purity assessment. For more complex mixtures or trace-level analysis, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS) to provide mass-to-charge ratio information, enabling definitive identification of the compound and its impurities.

The validation of an HPLC method is critical to ensure its accuracy, precision, linearity, and robustness. nih.govnih.gov This process involves analyzing standards of known concentration to establish a calibration curve and assessing the method's performance across different conditions.

Table 1: Illustrative HPLC Parameters for the Analysis of Aromatic Compounds

| Parameter | Typical Conditions |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Compound Separation

Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC is a highly suitable method for its analysis. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For the analysis of phenols and related compounds, a capillary column with a non-polar or mid-polar stationary phase, such as a 5% diphenyl / 95% dimethylpolysiloxane phase, is often used. epa.gov The choice of the column is critical for achieving the desired separation. The oven temperature is programmed to ramp up during the analysis, allowing for the separation of compounds with a range of boiling points.

The most common detectors used with GC are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). FID is a robust and widely used detector that provides high sensitivity for organic compounds. GC-MS, on the other hand, provides both chromatographic separation and mass spectral data, which allows for the definitive identification of the separated components by comparing their mass spectra to library databases. tcichemicals.com This is particularly useful for identifying unknown impurities or degradation products.

For certain phenolic compounds, derivatization may be employed to increase their volatility and improve their chromatographic behavior. epa.gov However, for a thiophenol derivative, this may not be necessary. The sample is typically dissolved in a suitable organic solvent and injected into the GC, where it is vaporized and carried through the column by an inert carrier gas, such as helium or nitrogen.

Table 2: Representative GC Parameters for the Analysis of Volatile Aromatic Compounds

| Parameter | Typical Conditions |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Scan Range | 40-400 m/z |

Computational Chemistry and Theoretical Modeling of 2 Methoxy 5 Methylthiophenol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Methoxy-5-methylthiophenol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. uniroma2.it It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is instrumental in predicting various molecular properties of this compound, such as its optimized geometry, vibrational frequencies, and thermochemical data. researchgate.net

Theoretical DFT calculations would begin with the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized structure, a range of properties can be calculated. For instance, the calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structural assignments.

Illustrative DFT-Calculated Molecular Properties of this compound

| Property | Calculated Value (Illustrative) | Unit |

| Total Energy | -853.456 | Hartrees |

| Dipole Moment | 2.15 | Debye |

| C-S Bond Length | 1.78 | Ångström (Å) |

| C-O Bond Length | 1.37 | Ångström (Å) |

| S-H Bond Length | 1.35 | Ångström (Å) |

| C-S-H Bond Angle | 98.5 | Degrees (°) |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature. Actual values would require specific computational studies.

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used to approximate the n-body Schrödinger equation. scielo.br It treats each electron as moving in the average field of all other electrons, neglecting electron correlation. While generally less accurate than DFT for many properties, HF is crucial for providing a qualitative understanding of the electronic configuration and orbital energies. researchgate.net

HF calculations for this compound would yield the molecular orbitals and their corresponding energies, providing a clear picture of the electronic distribution within the molecule. This information is a stepping stone for more advanced calculations that include electron correlation. acs.org

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. taylorandfrancis.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in MO theory. schrodinger.comnist.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. mdpi.com The energy of this gap can be used to predict the wavelength of light that the molecule will absorb for its lowest energy electronic transition, which is often studied using UV-Vis spectroscopy. schrodinger.com For this compound, the HOMO is expected to have significant contributions from the sulfur and oxygen lone pairs and the aromatic pi system, while the LUMO would be a π* anti-bonding orbital of the benzene (B151609) ring.

Illustrative HOMO-LUMO Data for this compound

| Parameter | Energy (Illustrative) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap (ΔE) | 4.9 eV |

Note: This data is for illustrative purposes. The actual HOMO-LUMO gap would be determined through specific quantum chemical calculations.

Computational methods allow for the calculation of the distribution of electronic charge throughout the this compound molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which show regions of positive and negative electrostatic potential. Such maps are invaluable for predicting how the molecule will interact with other molecules and for identifying sites susceptible to electrophilic or nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces of the Molecule

The presence of rotatable bonds, such as the C-S bond of the methylthio group and the C-O bond of the methoxy (B1213986) group, means that this compound can exist in various conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information on the conformational changes and dynamic behavior of molecules like this compound. nih.gov These simulations are crucial for understanding how the molecule behaves in a biological context, such as its flexibility and interaction with solvent molecules. nih.gov

While specific MD simulation studies on this compound are not extensively documented in the literature, the methodology can be applied to understand its structural dynamics. Simulations would typically be initiated from an optimized geometry of the molecule. The dynamic behavior arises from the molecule's internal degrees of freedom, primarily the rotation around single bonds, such as the C-S bond of the thiol group, the C-O bond of the methoxy group, and the bond connecting the methoxy group to the phenyl ring.

MD simulations can track the trajectories of all atoms, providing a view of the molecule's conformational landscape. For instance, simulations on related substituted anisoles and thiophenols have been used to study adhesion to surfaces and aggregation behavior. researchgate.netacs.org In the case of this compound, MD simulations could elucidate:

Solvent Effects: Simulating the molecule in an aqueous environment to observe the formation and dynamics of hydrogen bonds between the thiol or methoxy groups and water molecules. This provides insight into its solubility and the organization of the solvent shell.

Flexibility and Internal Motions: Quantifying the fluctuations in bond lengths, bond angles, and dihedral angles. This information is valuable for understanding how the molecule might adapt its shape to fit into a binding site of a protein. tsukuba.ac.jp The dynamics of a system can reveal behaviors not apparent from static calculations alone. beilstein-journals.org

The results from MD simulations are often analyzed to calculate properties like the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to describe the local environment around specific atoms.

Investigation of Intermolecular Interactions and Binding Modes via Molecular Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This methodology is instrumental in drug discovery and materials science for understanding how a ligand, such as this compound, might interact with a macromolecular target, typically a protein or nucleic acid. chemrevlett.com

The binding of this compound to a target protein would be governed by a combination of intermolecular forces. The functional groups on the molecule—the thiol (-SH), methoxy (-OCH3), methyl (-CH3), and the aromatic ring—dictate the types of interactions it can form.

Hydrogen Bonding: The thiol group can act as a hydrogen bond donor, while the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. ijert.org These interactions are highly directional and crucial for specific recognition at a binding site.

π-Interactions: The aromatic phenyl ring can participate in several types of π-interactions, including π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan), cation-π interactions with positively charged residues (e.g., Lysine, Arginine), and S-H···π interactions. acs.orgacs.org

Hydrophobic Interactions: The methyl group and the phenyl ring are nonpolar and can form favorable hydrophobic interactions with nonpolar pockets within a protein's active site, displacing water molecules and contributing to binding affinity.

Docking studies on structurally related molecules, such as 2-mercaptobenzimidazole (B194830) derivatives, have shown how the sulfur atom and aromatic systems contribute to binding within receptor pockets. chemrevlett.com A hypothetical docking of this compound into an enzyme active site would involve placing the molecule in various positions and orientations and scoring them based on a force field that estimates the binding energy. The results would yield a predicted binding mode and an estimated affinity, highlighting the key amino acid residues involved in the interaction. Such studies provide a rational basis for designing more potent and selective analogs.

Prediction of Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electronegativity)

The key global reactivity descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO)/2. A higher electronegativity suggests a better ability to attract electrons. chemrestech.commdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO)/2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. sapub.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive. ekb.egsapub.org

Chemical Potential (μ): Related to electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is calculated as ω = μ²/ (2η). sapub.org

Computational studies on substituted phenols and anisoles have demonstrated how different functional groups influence these reactivity descriptors. researchgate.netimist.ma Based on these principles, a theoretical calculation for this compound using a common DFT method like B3LYP would yield values that characterize its chemical behavior.

Table 1: Predicted Chemical Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Predicted Significance |

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the power to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness | S | 1/η | A measure of polarizability and reactivity. |

| Electrophilicity Index | ω | μ² / (2η) | Propensity of the species to accept electrons. |

Note: The table presents the definitions and significance of descriptors. Actual values would be obtained from specific DFT calculations (e.g., using B3LYP/6-311G(d,p) level of theory).

Theoretical Prediction of Thermodynamic Properties

Quantum chemical calculations are widely used to predict the thermodynamic properties of molecules, such as their enthalpy of formation (ΔH_f), standard entropy (S°), and Gibbs free energy of formation (ΔG_f). mdpi.com These properties are fundamental to understanding the stability of this compound and its behavior in chemical reactions.

Methods like DFT can be employed to calculate the total electronic energy of the optimized molecular structure. From this, vibrational frequency analysis is performed to obtain zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy at a given temperature and pressure. epstem.net The enthalpy of formation can be accurately predicted using isodesmic reactions, a computational strategy where the number and types of bonds are conserved on both sides of a hypothetical reaction, leading to significant error cancellation.

For this compound, these calculations would provide data on:

Standard Enthalpy of Formation (ΔH_f°): The heat change when one mole of the compound is formed from its constituent elements in their standard states. A negative value indicates an exothermic formation process and inherent stability relative to its elements.

Standard Entropy (S°): A measure of the molecular disorder or the number of available microstates. It is calculated from translational, rotational, and vibrational contributions.

Heat Capacity (C_v or C_p): The amount of heat required to raise the temperature of the substance by one degree.

Gibbs Free Energy of Formation (ΔG_f°): Combines enthalpy and entropy (ΔG_f° = ΔH_f° - TΔS_f°) to determine the spontaneity of the formation reaction. A more negative value implies greater thermodynamic stability.

Computational studies on related molecules like thiophenol derivatives have shown that theoretical methods can yield thermodynamic data in good agreement with experimental values where available. researchgate.net

Table 2: Theoretical Thermodynamic Properties for this compound

| Property | Symbol | Unit | Significance |

| Standard Enthalpy of Formation | ΔH_f° | kJ/mol | Energy released or absorbed during formation from elements; indicates stability. |

| Standard Entropy | S° | J/(mol·K) | Measure of molecular randomness or disorder. |

| Heat Capacity at constant pressure | C_p | J/(mol·K) | Heat required to increase the temperature of the substance. |

| Gibbs Free Energy of Formation | ΔG_f° | kJ/mol | Indicates the spontaneity of formation under standard conditions. |

Note: This table is representative. The specific values are dependent on the chosen level of theory and basis set for the quantum chemical calculations.

Research Applications in Organic Synthesis and Materials Science

2-Methoxy-5-methylthiophenol as a Building Block in Complex Organic Synthesis

As a substituted thiophenol, this compound is a valuable intermediate and building block in synthetic organic chemistry. srinichem.com The thiol group provides a reactive site for nucleophilic substitution and for the formation of sulfur-containing heterocycles, while the methoxy (B1213986) and methyl groups influence the electronic properties and steric hindrance of the aromatic ring, guiding the regioselectivity of further reactions.

The development of novel organic frameworks, including Metal-Organic Frameworks (MOFs), relies on the use of specifically designed organic linkers that connect metal nodes. kit.edu While direct research utilizing this compound in MOF synthesis is not extensively documented, its structure is analogous to linkers used to create complex coordination polymers. The thiol group can serve as a strong anchoring point to metal centers, a common feature in the assembly of such frameworks. For instance, the solvothermal synthesis of MOFs often involves organic linkers with functional groups capable of coordinating to metal ions. researchgate.netrsc.org The bifunctional nature of this compound (with its thiol and methoxy-substituted aryl groups) presents potential for its use as a linker or modulator in the synthesis of new 2D or 3D frameworks with tailored porosity and functionality.

Substituted phenols and thiophenols are key precursors in the synthesis of a wide range of functional materials. The thiol moiety is particularly useful for anchoring molecules to surfaces, such as gold, or for creating self-assembled monolayers. The presence of the methoxy group is a feature in well-known functional polymers like Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), highlighting the role of methoxy-substituted aromatic rings in developing materials with specific electronic and optical properties. sigmaaldrich.com Therefore, this compound could serve as a precursor for creating functional polymers or materials where a sulfur linkage is desired for stability, conductivity, or surface interaction. Quinone methide precursors, which can be derived from substituted phenols, have been studied for their ability to alkylate various nucleophiles, indicating a pathway through which phenolic compounds can be transformed into reactive intermediates for materials development. nih.gov

Role in Ligand Design for Coordination Chemistry Research

The design of ligands is a cornerstone of coordination chemistry, as the ligand shell dictates the properties, reactivity, and stability of a metal complex. uni-wuerzburg.de The thiol group of this compound makes it a classic "soft" donor, suitable for coordinating with a variety of transition metals.

Thiophenol and its derivatives are widely used as ligands in coordination chemistry. sigmaaldrich.com Schiff bases derived from substituted phenols, such as those containing methoxy groups, have been successfully used to synthesize and characterize metal complexes with metals like Copper(II), Nickel(II), and Zinc(II). researchgate.netnih.gov These studies demonstrate that the specific substituents on the aromatic ring are crucial for determining the final structure and properties of the metal complex. In a typical synthesis, the ligand and a metal salt are reacted in a suitable solvent, often with gentle heating, to yield the desired complex. researchgate.netcore.ac.uk The resulting complexes are then characterized using techniques such as FT-IR, UV-Visible, NMR spectroscopy, and mass spectrometry to elucidate their structure and bonding. nih.gov The methyl and methoxy groups on this compound would tune the electronic and steric environment of the metal center, influencing the complex's stability, solubility, and spectroscopic properties.

| Ligand Type | Metal Ions Complexed | Typical Stoichiometry (Ligand:Metal) | Reference |

| Imine-based (from methoxy-phenol derivative) | Cu(II), Ni(II), Zn(II) | 2:1 | researchgate.net |

| Schiff Base (from methoxy-phenol derivative) | Cu(II), Zn(II) | 2:1 | nih.gov |

| Monodentate Schiff Base | Fe(II), Co(II), Ni(II) | 1:1 and 2:1 | core.ac.uk |

| Thiol | Au(I) | Varies (cluster formation) | sigmaaldrich.com |

This table presents data for related thiophenol and methoxy-phenol type ligands to illustrate common complexation behavior.

Metal complexes are central to the field of catalysis. The properties of a metal catalyst can be finely tuned by modifying the ligands coordinated to it. mdpi.com While direct catalytic studies involving complexes of this compound are limited, the broader class of metal-thiophenol complexes has shown promise. For example, two-dimensional metal–organic frameworks, which can be constructed from similar linker types, have been investigated for their electrocatalytic activity in reactions like the oxygen evolution reaction (OER). rsc.org The introduction of different metals or the modification of the organic ligand can significantly enhance catalytic performance. rsc.org The electronic-donating nature of the methoxy and methyl groups in this compound could modulate the redox potential of a coordinated metal center, making its complexes candidates for exploration in various catalytic cycles.

Derivative Development for Specific Research Objectives

The chemical structure of this compound allows for the straightforward synthesis of numerous derivatives to meet specific research goals. The reactivity of the thiol group and the aromatic ring can be exploited to create a library of related compounds. For instance, thiophenol derivatives have been synthesized to act as inhibitors of biological targets or as novel herbicides. researchgate.net In one study, a series of pyrimido-isoquinolin-quinone derivatives were synthesized from various substituted thiophenols and tested for antibacterial activity. nih.gov This highlights a common strategy where a core scaffold is modified with different functional groups to optimize for a particular activity. Similarly, benzofuran (B130515) and benzothiophene (B83047) derivatives have been prepared from substituted thiophenols for evaluation as receptor modulators. google.com The functional groups of this compound provide handles for creating new molecules for applications in medicinal chemistry, agrochemicals, and materials science. aksci.comhcpharma.com.cn

Structure-Reactivity Relationship (SRR) Studies of Thiophenol Analogues